Tubulin inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tubulin inhibitor 1 is a chemical compound that targets the tubulin-microtubule system, a critical component in cell division and intracellular transport. By inhibiting the polymerization or depolymerization of microtubules, tubulin inhibitors can disrupt cell division, making them valuable in cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling to form the active inhibitor.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

- Use of high-yield reactions to minimize waste.

- Implementation of continuous flow chemistry to enhance efficiency.

- Purification steps such as crystallization and chromatography to ensure product purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tubulin-Inhibitor 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umlagerung von funktionellen Gruppen in stärker oxidierte Zustände.

Reduktion: Reduktion spezifischer funktioneller Gruppen zur Steigerung der Aktivität.

Substitution: Einführung verschiedener Substituenten zur Modifizierung der Eigenschaften der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Bedingungen, die Halogenierungs- oder Nitrierungsreaktionen beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate mit verbesserter Bindungsaffinität und Spezifität für das Tubulin-Mikrotubuli-System .

Wissenschaftliche Forschungsanwendungen

Tubulin-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Mikrotubuli-Dynamik und -Polymerisation.

Biologie: Untersucht für seine Rolle in der Zellzyklusregulation und Apoptose.

Medizin: Erforscht als potenzielles Therapeutikum zur Behandlung von Krebs.

Industrie: Verwendung bei der Entwicklung neuer Medikamentenformulierungen und -verabreichungssysteme.

5. Wirkmechanismus

Tubulin-Inhibitor 1 übt seine Wirkung aus, indem er an spezifische Stellen am Tubulin-Protein bindet und so die Polymerisation oder Depolymerisation von Mikrotubuli verhindert. Diese Störung der Mikrotubuli-Dynamik führt zu einem Zellzyklusarrest und Apoptose. Zu den molekularen Zielstrukturen gehört die Colchicin-Bindungsstelle, die für die inhibitorische Aktivität der Verbindung entscheidend ist .

Ähnliche Verbindungen:

Colchicin: Bindet an dieselbe Stelle am Tubulin, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Taxane: Stabilisieren Mikrotubuli, anstatt ihre Bildung zu hemmen.

Vinca-Alkaloide: Fördern die Depolymerisation von Mikrotubuli.

Einzigartigkeit: Tubulin-Inhibitor 1 ist einzigartig in seiner Fähigkeit, an spezifische Stellen am Tubulin mit hoher Affinität zu binden, was ihn zu einem starken Inhibitor der Mikrotubuli-Dynamik macht. Sein eindeutiger Bindungsmechanismus und seine chemische Struktur unterscheiden ihn von anderen Tubulin-Inhibitoren .

Wirkmechanismus

Tubulin inhibitor 1 exerts its effects by binding to specific sites on the tubulin protein, preventing the polymerization or depolymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The molecular targets include the colchicine binding site, which is crucial for the compound’s inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Colchicine: Binds to the same site on tubulin but has different pharmacokinetic properties.

Taxanes: Stabilize microtubules rather than inhibiting their formation.

Vinca Alkaloids: Promote depolymerization of microtubules.

Uniqueness: Tubulin inhibitor 1 is unique in its ability to bind to specific sites on tubulin with high affinity, making it a potent inhibitor of microtubule dynamics. Its distinct binding mechanism and chemical structure set it apart from other tubulin inhibitors .

Eigenschaften

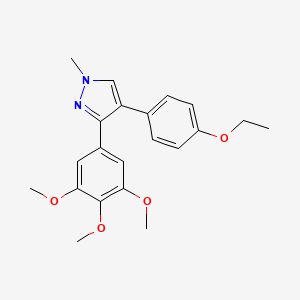

IUPAC Name |

4-(4-ethoxyphenyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-6-27-16-9-7-14(8-10-16)17-13-23(2)22-20(17)15-11-18(24-3)21(26-5)19(12-15)25-4/h7-13H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYCRTNRTJCKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2964639.png)

![ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2964642.png)

![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)

![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)